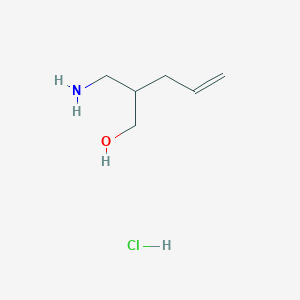

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

描述

属性

IUPAC Name |

2-(aminomethyl)pent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-6(4-7)5-8;/h2,6,8H,1,3-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRWHRZEZFIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of 2-(Aminomethyl)pent-4-en-1-ol Hydrochloride

General Synthetic Approach

The synthesis generally involves the formation of the aminomethyl side chain on a pent-4-en-1-ol framework, followed by conversion to the hydrochloride salt. Key steps include:

- Introduction of the aminomethyl group via substitution or reductive amination.

- Functionalization of the alkene and alcohol groups to maintain the pent-4-en-1-ol structure.

- Salt formation with hydrochloric acid to yield the hydrochloride derivative.

Specific Synthetic Routes

Reductive Amination and Hydrochloride Salt Formation

One common industrially applicable method involves the formation of an imine or iminium intermediate from an aldehyde or ketone precursor followed by reduction to the aminomethyl compound. The amine is then converted into its hydrochloride salt by treatment with HCl under controlled temperature (up to 25°C) to ensure high purity and yield.

- Step A: Formation of a glycine ester or equivalent imine intermediate.

- Step B: Reaction with a pyridine or alkene derivative bearing a leaving group under basic conditions with phase transfer catalysts.

- Step C: Acidification with aqueous HCl to precipitate the hydrochloride salt.

- Step D: Reflux in water to complete conversion and purification.

This method is advantageous for scalability and purity control, suitable for industrial synthesis.

α-Bromoketone Intermediate Route

Another approach, adapted from analog synthesis of related compounds, involves:

- Preparation of α-bromoketones by bromination of pentanone derivatives.

- Subsequent nucleophilic substitution with an amine (e.g., pyrrolidine) to introduce the aminomethyl group.

- Isolation of the hydrochloride salt by treatment with ethereal HCl and recrystallization from ethanol/ether solvents.

Though this method is more common for related pyrrolidinyl ketones, it provides a conceptual framework for preparing aminomethyl alcohols by similar substitution chemistry.

Catalytic Hydroamination of Alkenes

Recent advances include catalytic hydroamination of unactivated alkenes, which can directly install amine groups onto alkenes under mild conditions using lanthanide or palladium catalysts:

- Use of lanthanide triflates with iodine and tetrabutylammonium iodide as catalysts enables Markovnikov-selective hydroamination of alkenes with ammonia or amines.

- Pd(PPh3)4 and Pd-NHC complexes facilitate allylic amination with ammonia gas or solution to yield primary amines selectively.

- These methods allow direct conversion of pent-4-en-1-ol or related alkenes to the aminomethyl derivative without pre-functionalization.

This approach is promising for streamlined synthesis with fewer steps and high atom economy.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Bases Used | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination + HCl Salt | Imine formation → Reduction → HCl salt | Trialkylamine base (e.g., N,N-diisopropyl N-ethylamine), K2CO3, Phase transfer catalyst (NEt4Br) | 20–25°C, aprotic polar solvents (propionitrile) | High purity, scalable, industrially viable | Requires multiple steps, careful control of water |

| α-Bromoketone Substitution | Bromination → Amine substitution → HCl salt | Bromine, AlCl3 (for bromination), Pyrrolidine | Room temperature to mild heating | Good yields, well-established chemistry | Uses hazardous bromine, multi-step |

| Catalytic Hydroamination | Direct hydroamination of alkene | Lanthanide salts (Pr(OTf)3), Pd(PPh3)4, I2, n-Bu4PI | 25–160°C, sealed tube, inert atmosphere | Atom-economical, fewer steps, selective | Catalyst cost, reaction optimization needed |

Detailed Research Findings and Notes

- The reductive amination method with subsequent hydrochloride salt formation is supported by patent literature demonstrating controlled reaction parameters and phase transfer catalysis to optimize yield and purity.

- The α-bromoketone route, while traditional, provides a robust synthetic entry point for related aminomethyl compounds, with detailed NMR data confirming the structure of intermediates and final products.

- Catalytic hydroamination methods represent cutting-edge research enabling direct amination of alkenes, which can be adapted for the synthesis of this compound with improved atom economy and fewer purification steps.

- Safety and handling considerations: The hydrochloride salt form enhances stability and ease of handling compared to the free amine, which may be oily and hygroscopic.

化学反应分析

Types of Reactions

2-(Aminomethyl)pent-4-en-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated amines or alcohols.

Substitution: Formation of various substituted amines or alcohols.

科学研究应用

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Compounds :

- 2-(Aminomethyl)pent-4-en-1-ol hydrochloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmacological agents.

- Case studies indicate its potential in synthesizing compounds with anti-inflammatory and analgesic properties, making it relevant in pain management therapies .

-

Anticancer Research :

- Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

- A notable case study involved the synthesis of a derivative that showed enhanced activity against breast cancer cells, highlighting its potential as a lead compound for further development .

Organic Synthesis

- Building Block for Complex Molecules :

- Catalytic Reactions :

Biological Research

-

Cell Culture Applications :

- The compound is noted for its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for experiments requiring stable biological environments .

- Its buffering capacity makes it suitable for use in various biological assays and experimental setups.

- Study of Metabolic Pathways :

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

(S)-2-Amino-pent-4-en-1-ol Hydrochloride

- CAS : 926660-03-9

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Differences: This compound is the (S)-enantiomer of the target molecule, lacking the aminomethyl group but retaining the pent-4-en-1-ol backbone. The chiral center may influence receptor binding in pharmacological contexts .

Milnacipran Hydrochloride

- CAS : 101152-94-7

- Molecular Formula : C₁₅H₂₂N₂O·HCl

- Molecular Weight : 282.80 g/mol

- Key Differences: A cyclopropane-containing antidepressant with an aminomethyl group. Its complex structure enables selective inhibition of norepinephrine/serotonin reuptake, unlike the simpler aliphatic chain of the target compound .

(2-(Aminomethyl)phenyl)methanol Hydrochloride

- CAS : 105706-79-4

- Molecular Formula: C₈H₁₂ClNO

- Molecular Weight : 173.64 g/mol

Physicochemical and Functional Comparison

Key Findings:

Structural Complexity : Milnacipran’s cyclopropane ring and aromatic systems (e.g., phenyl in ) confer distinct pharmacological profiles compared to the aliphatic target compound.

Chirality: The (S)-enantiomer () highlights the importance of stereochemistry in bioactivity, a factor absent in the racemic or non-chiral target.

Research and Industrial Relevance

- Pharmaceuticals: While 2-(aminomethyl)pent-4-en-1-ol HCl remains understudied in clinical contexts, structurally related compounds like Milnacipran HCl are FDA-approved for fibromyalgia .

- Agrochemicals : Aliphatic amines like the target compound are explored as intermediates in pesticide synthesis due to their reactivity .

- Material Science: Hydrochloride salts of aminomethyl alcohols are used in polymer crosslinking and catalysis .

生物活性

2-(Aminomethyl)pent-4-en-1-ol hydrochloride, a compound with the molecular formula C6H13ClN2O, is of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1427379-14-3

- Molecular Weight : 150.64 g/mol

- Structure : The compound features an amine group attached to a pentene backbone, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with the appropriate aldehyde or ketone and an amine.

- Reaction Conditions : A reduction reaction is often employed to convert the intermediate products into the final amine compound.

- Purification : The product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells .

| Compound | Target Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| 2-(Aminomethyl)pent-4-en-1-ol HCl | A549 (Lung) | 15 |

| HeLa (Cervical) | 10 | |

| MCF7 (Breast) | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to induce DNA cleavage by inhibiting topoisomerase enzymes .

- Apoptosis Induction : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing further proliferation.

Study 1: Anticancer Properties

In a study published in PubMed, researchers evaluated the cytotoxic effects of various aminomethyl derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in multiple lines, with an IC50 value comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of related compounds. It was found that they effectively engaged with cellular targets involved in apoptosis and proliferation regulation, showcasing their potential as therapeutic agents against resistant cancer types .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(Aminomethyl)pent-4-en-1-ol hydrochloride, and how are they validated?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are critical for structural elucidation and purity assessment. For validation, follow pharmacopeial guidelines (e.g., USP/EP) to ensure reproducibility. For example, proton and carbon NMR can confirm the presence of the aminomethyl and pentenol moieties, while MS (ESI or MALDI-TOF) verifies molecular weight. HPLC with UV detection quantifies impurities against reference standards .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Answer : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C/75% RH) and long-term studies (25°C/60% RH) per ICH guidelines. Monitor degradation products via HPLC and track changes in physical properties (e.g., color, crystallinity). Protect the compound from light and moisture, as amino alcohols are prone to oxidation and hydrolysis .

Q. What synthetic routes are feasible for preparing this compound?

- Answer : A plausible route involves reductive amination of pent-4-enal with nitromethane, followed by hydrogenation and HCl salt formation. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 5-bromopent-4-en-1-ol) with ammonia or a protected amine derivative could yield the target compound. Optimize reaction conditions (solvent: DMF/DMSO; temperature: 60–80°C) to enhance yield and regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Answer : Contradictions may arise from conformational flexibility or diastereomerism. Use 2D NMR (e.g., COSY, NOESY) to clarify coupling relationships. Computational chemistry tools (e.g., DFT for predicting chemical shifts) or X-ray crystallography (if crystalline) can validate stereochemistry and resolve ambiguities .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound?

- Answer : Control reaction pH to avoid over-alkylation or polymerization. Use protecting groups (e.g., Boc for amines) during intermediate steps. Monitor reaction progress via TLC or in situ IR to halt at optimal conversion. Purify intermediates rigorously to remove trace catalysts (e.g., residual Pd from hydrogenation) that may promote degradation .

Q. How can the biological activity of this compound be rationalized through structure-activity relationship (SAR) studies?

- Answer : Compare its activity with analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) to assess the impact of the pentenol backbone and aminomethyl group. Perform molecular docking or MD simulations to predict interactions with biological targets (e.g., enzymes or receptors). Validate hypotheses via in vitro assays (e.g., enzyme inhibition) .

Q. What methodologies are suitable for quantifying trace impurities in bulk samples of this compound?

- Answer : Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Validate the method per ICH Q2(R1), ensuring specificity, linearity (R² > 0.99), and LOQ ≤ 0.1%. Cross-reference impurities against pharmacopeial standards (e.g., EP/JP) for regulatory compliance .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent recycling, catalytic methods) to reduce waste .

- Data Reproducibility : Document batch-specific variations (e.g., solvent traces, humidity) that may impact crystallization or stability .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) when handling corrosive HCl salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。